molecular formula C11H10N2O3 B187622 (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid CAS No. 68775-82-6

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid

Cat. No.: B187622
CAS No.: 68775-82-6
M. Wt: 218.21 g/mol
InChI Key: SAVCCTSOVBCYPG-UHFFFAOYSA-N
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Description

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phthalazinone core with a methyl group at the 4-position and an acetic acid moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and phthalic anhydride under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the phthalazinone core through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached to the 2-position of the phthalazinone core through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in industrial processes are often chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid can be compared with other phthalazinone derivatives, such as:

    (4-methyl-1-oxophthalazin-2(1H)-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (4-methyl-1-oxophthalazin-2(1H)-yl)butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which may confer distinct biological and chemical properties compared to other phthalazinone derivatives.

Properties

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVCCTSOVBCYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356073
Record name (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68775-82-6
Record name (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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